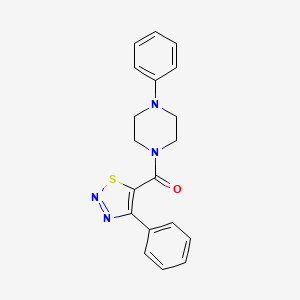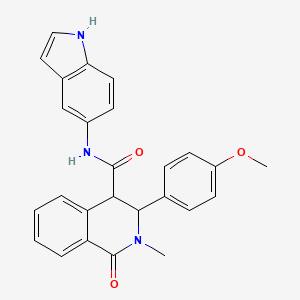
N-(1H-indol-5-yl)-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-indol-5-yl)-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound that features a unique structure combining an indole ring, a methoxyphenyl group, and a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-5-yl)-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the methoxyphenyl group through electrophilic substitution reactions. The tetrahydroisoquinoline core can be constructed via Pictet-Spengler cyclization, and the final carboxamide formation is achieved through amide coupling reactions using reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions such as temperature, solvent, and reaction time, and employing purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-5-yl)-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole and methoxyphenyl groups can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group in the tetrahydroisoquinoline moiety can be reduced to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and methoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like halogens (Br2, Cl2) or nucleophiles like amines (NH3, RNH2).
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
N-(1H-indol-5-yl)-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1H-indol-5-yl)-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole and methoxyphenyl groups may interact with biological receptors or enzymes, modulating their activity. The tetrahydroisoquinoline moiety can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-indol-5-yl)-3-phenyl-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
- N-(1H-indol-5-yl)-3-(4-hydroxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
Uniqueness
N-(1H-indol-5-yl)-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a building block in organic synthesis.
Properties
Molecular Formula |
C26H23N3O3 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-(1H-indol-5-yl)-3-(4-methoxyphenyl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C26H23N3O3/c1-29-24(16-7-10-19(32-2)11-8-16)23(20-5-3-4-6-21(20)26(29)31)25(30)28-18-9-12-22-17(15-18)13-14-27-22/h3-15,23-24,27H,1-2H3,(H,28,30) |
InChI Key |
PISFEASUNGHCOR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)NC=C4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-N-(3-methoxyphenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11009129.png)
![N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B11009135.png)
![N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B11009139.png)
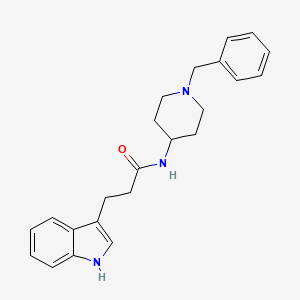
![(2E)-6-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B11009155.png)
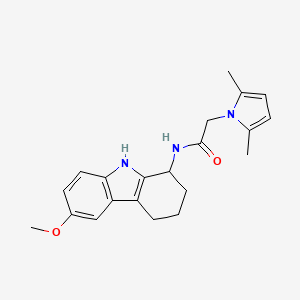

![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B11009175.png)
![N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide](/img/structure/B11009178.png)
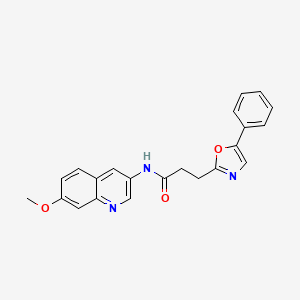
![N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B11009194.png)
![Di-tert-butyl 2,2'-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy)]diacetate](/img/structure/B11009199.png)
![N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B11009209.png)
